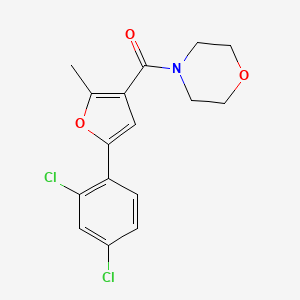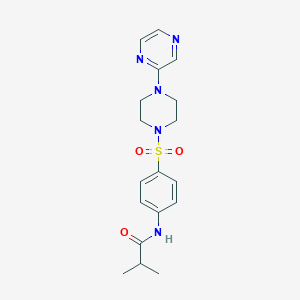![molecular formula C18H13N3O2S B2516049 2-[2-(2-ピリジン-3-イル-1,3-チアゾール-4-イル)エチル]イソインドール-1,3-ジオン CAS No. 860785-67-7](/img/structure/B2516049.png)
2-[2-(2-ピリジン-3-イル-1,3-チアゾール-4-イル)エチル]イソインドール-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of pyridine, thiazole, and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
科学的研究の応用
2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with thiazole and imidazole rings, which are present in this compound, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature a pyridine moiety and exhibit diverse biological activities.
Thioxopyrimidines: These compounds contain a thiazole ring and are known for their biological activities.
Uniqueness
2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of pyridine, thiazole, and isoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
特性
IUPAC Name |
2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17-14-5-1-2-6-15(14)18(23)21(17)9-7-13-11-24-16(20-13)12-4-3-8-19-10-12/h1-6,8,10-11H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVYQLDAPTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
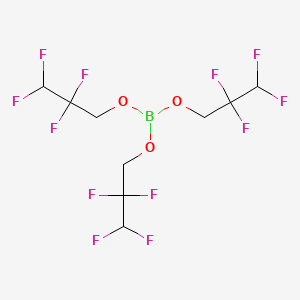

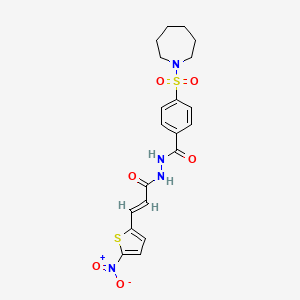
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)
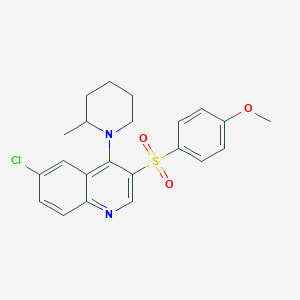
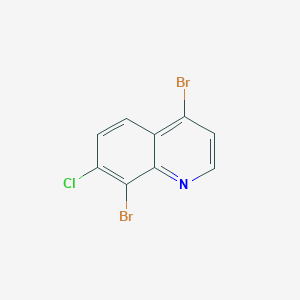
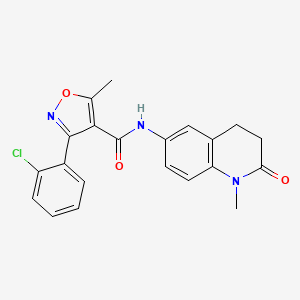
![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
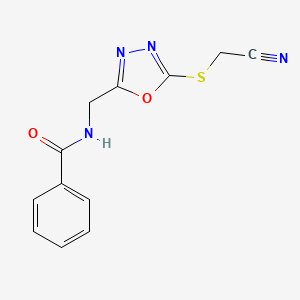
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2515985.png)
![(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine](/img/structure/B2515986.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2515987.png)
